Cas no 96429-66-2 (9-((2,3-dihydroxy-1-propoxy)methyl)guanine)

9-((2,3-dihydroxy-1-propoxy)methyl)guanine structure
96429-66-2 structure
Product Name:9-((2,3-dihydroxy-1-propoxy)methyl)guanine
CAS-nummer:96429-66-2
MF:C9H13N5O4
MW:255.230621099472
CID:806722
PubChem ID:135446919
Update Time:2025-04-19

9-((2,3-dihydroxy-1-propoxy)methyl)guanine Chemische en fysische eigenschappen

Naam en identificatie

    • 9-((2,3-dihydroxy-1-propoxy)methyl)guanine
    • 3-((2-AMINO-6-HYDROXY-9H-PURIN-9-YL)METHOXY)-1,2-PROPANEDIOL
    • UNII-NNJ00018WY
    • 2-AMINO-9-((2,3-DIHYDROXYPROPOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE
    • 6H-PURIN-6-ONE, 2-AMINO-9-((2,3-DIHYDROXYPROPOXY)METHYL)-1,9-DIHYDRO-
    • SCHEMBL7760398
    • DTXSID80914515
    • 2-Amino-9-(((2RS)-2,3-dihydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one
    • CHEMBL169549
    • GANCICLOVIR IMPURITY E [EP IMPURITY]
    • 2-Amino-9-(2,3-dihydroxy-propoxymethyl)-1,9-dihydro-purin-6-one
    • 86357-09-7
    • 96429-66-2
    • Iso Ganciclovir
    • (+/-)-2-AMINO-9-((2,3-DIHYDROXYPROPOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE
    • FT-0670461
    • 3-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]propane-1,2-diol
    • 2-Amino-9-((2,3-dihydroxypropoxy)methyl)-1H-purin-6(9H)-one
    • 9-(2,3-dihydroxy-1-propoxymethyl)guanine
    • Isoganciclovir
    • Q27284968
    • Ganciclovir Specified Impurity E [EP]
    • 2-amino-9-(2,3-dihydroxypropoxymethyl)-1H-purin-6-one
    • 2-amino-9-((2,3-dihydroxypropoxy)methyl)-3H-purin-6(9H)-one? (Ganciclovir Impurity pound(c)
    • CS-0163969
    • (RS)-2-AMINO-9-(2,3-DIHYDROXY-PROPOXYMETHYL)-1,9-DIHYDRO-PURIN-6-ONE
    • NNJ00018WY
    • (+/-)-iNDG
    • iso-Ganciclovir
    • YMJRISBBXAOKCD-UHFFFAOYSA-N
    • Inchi: 1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-2-5(16)1-15/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)
    • InChI-sleutel: YMJRISBBXAOKCD-UHFFFAOYSA-N
    • LACHT: O(CC(CO)O)CN1C=NC2C(NC(N)=NC1=2)=O

Berekende eigenschappen

  • Exacte massa: 255.097
  • Monoisotopische massa: 255.097
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 5
  • Complexiteit: 350
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: _2.2
  • Topologisch pooloppervlak: 135A^2

Experimentele eigenschappen

  • Dichtheid: 1.81
  • Kookpunt: 689.6°Cat760mmHg
  • Vlampunt: 370.8°C
  • Brekindex: 1.76
Aanbevolen leveranciers
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd